Cas no 1019102-75-0 (2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide structure
1019102-75-0 structure
Product Name:2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No:1019102-75-0
MF:C21H21N3O5S
MW:427.47354388237
CID:6205809
PubChem ID:2160437
Update Time:2025-07-09

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
    • 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • 2,3-dimethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • SR-01000119572
    • SR-01000119572-1
    • 1019102-75-0
    • F0561-0654
    • AKOS024584131
    • Oprea1_657716
    • Inchi: 1S/C21H21N3O5S/c1-27-14-9-7-13(8-10-14)24-20(16-11-30(26)12-17(16)23-24)22-21(25)15-5-4-6-18(28-2)19(15)29-3/h4-10H,11-12H2,1-3H3,(H,22,25)
    • InChI Key: QMMDQCOHNNAWJF-UHFFFAOYSA-N
    • SMILES: S1(CC2C(=C(NC(C3C=CC=C(C=3OC)OC)=O)N(C3C=CC(=CC=3)OC)N=2)C1)=O

Computed Properties

  • Exact Mass: 427.12019195g/mol
  • Monoisotopic Mass: 427.12019195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 111Ų

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Pricemore >>

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2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide Related Literature

Additional information on 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Introduction to Compound CAS No. 1019102-75-0: 2,3-Dimethoxy-N-[2-(4-Methoxyphenyl)-5-Oxo-2H,4H,6H-5λ4-Thieno[3,4-c]pyrazol-3-yl]Benzamide

The compound with CAS No. 1019102-75-0, known as 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]benzamide, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials. This compound is characterized by its complex structure, which includes a benzamide moiety and a thienopyrazole ring system. The presence of multiple functional groups such as methoxy groups and an oxo group contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of thienopyrazole derivatives in drug discovery. These compounds are known for their ability to modulate various biological targets, including kinases and proteases. The methoxyphenyl group in this compound is particularly interesting due to its potential role in enhancing the molecule's solubility and bioavailability. This makes it a promising candidate for use in targeted drug delivery systems.

The synthesis of 2,3-dimethoxy-N-[...]benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These advancements have not only improved the efficiency of synthesis but also opened up new avenues for exploring similar compounds with enhanced pharmacological properties.

In terms of applications, this compound has shown remarkable activity in preclinical studies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzamide moiety is believed to play a critical role in modulating the activity of key enzymes associated with these conditions. Additionally, its ability to penetrate the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) therapeutics.

Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have provided insights into its binding affinity towards specific receptors and its potential for inducing allosteric effects. These findings have paved the way for the design of next-generation drugs with improved efficacy and reduced side effects.

Furthermore, the incorporation of thienopyrazole into this compound's structure has been shown to enhance its stability under physiological conditions. This is crucial for ensuring that the compound remains active within the body for an extended period. Researchers are currently exploring ways to further modify this structure to improve its pharmacokinetic profile without compromising its therapeutic activity.

In conclusion, CAS No. 1019102-75-0 represents a cutting-edge advancement in organic chemistry with wide-ranging implications for drug development and materials science. Its unique combination of functional groups and structural features positions it as a key player in the quest for innovative therapeutic solutions. As research continues to uncover new insights into its properties and applications, this compound is poised to make a significant impact on both academic and industrial landscapes.

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